molecular formula C21H16FN3O B8107712 LolCDE-IN-1

LolCDE-IN-1

Cat. No. B8107712
M. Wt: 345.4 g/mol
InChI Key: DNZHPYAAJMOOPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

LolCDE-IN-1 is a useful research compound. Its molecular formula is C21H16FN3O and its molecular weight is 345.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality LolCDE-IN-1 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about LolCDE-IN-1 including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Molecular Mechanisms of Lipoprotein Sorting

  • The LolCDE complex in Escherichia coli, a part of the ABC transporter superfamily, plays a crucial role in the sorting of lipoproteins to the outer membrane. This process begins with the catalysis of their release from the inner membrane, a critical step in bacterial membrane organization (Ito et al., 2006).

2. Essential Role in Escherichia coli Viability

  • Disruption of the lolCDE genes, which encode an ATP-binding cassette transporter, is lethal for Escherichia coli. This emphasizes the transporter's essential role in the release of lipoproteins from the inner membrane, a key aspect of maintaining bacterial cell viability (Narita et al., 2002).

3. ATP-Dependent Lipoprotein Transfer Mechanism

  • The ATP-dependent transfer of lipoproteins from LolCDE to the periplasmic chaperone, LolA, highlights the transporter's unique mechanism. Unlike typical ABC transporters, LolCDE specifically catalyzes the extrusion of lipoproteins anchored to the outer leaflet of the inner membrane, marking its uniqueness in bacterial protein transport (Taniguchi & Tokuda, 2008).

4. Lipoprotein Release and ATP Hydrolysis

  • LolCDE's activity in releasing lipoproteins and hydrolyzing ATP can be significantly influenced by the presence and type of phospholipids in the membrane. This showcases the complex interplay between the transporter and the lipid environment, affecting its functionality (Miyamoto & Tokuda, 2007).

5. Structural and Functional Analysis

  • Structural studies of LolCDE have provided insights into its role as a molecular extruder of bacterial triacylated lipoproteins. This research contributes to a deeper understanding of how LolCDE interacts with its substrates and the consequent large-scale movements that facilitate lipoprotein extrusion, highlighting the complexity and sophistication of bacterial transport mechanisms (Sharma et al., 2021).

6. Cryo-EM Studies Elucidating Transport Mechanisms

  • Cryo-EM structures of LolCDE in different states have provided detailed insights into the mechanisms of LolCDE-mediated lipoprotein sorting in E. coli. These structures highlight the transporter's functional states in a transport cycle, contributing significantly to our understanding of bacterial lipoprotein transport (Bei et al., 2022).

properties

IUPAC Name

4-[5-[3-[(4-fluorophenyl)methoxy]phenyl]-1H-pyrazol-4-yl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN3O/c22-18-6-4-15(5-7-18)14-26-19-3-1-2-17(12-19)21-20(13-24-25-21)16-8-10-23-11-9-16/h1-13H,14H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNZHPYAAJMOOPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC2=CC=C(C=C2)F)C3=C(C=NN3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

LolCDE-IN-1

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.